2,6-diphenyl-3-(3-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one

Description

Properties

CAS No. |

89069-88-5 |

|---|---|

Molecular Formula |

C23H15F3N2O |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

2,6-diphenyl-3-[3-(trifluoromethyl)phenyl]pyrimidin-4-one |

InChI |

InChI=1S/C23H15F3N2O/c24-23(25,26)18-12-7-13-19(14-18)28-21(29)15-20(16-8-3-1-4-9-16)27-22(28)17-10-5-2-6-11-17/h1-15H |

InChI Key |

RQWLILTYTQVOIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

2,6-Diphenyl-3-(3-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a kinase inhibitor. This compound's structure features significant substitutions that may enhance its biological efficacy, making it a subject of interest in medicinal chemistry.

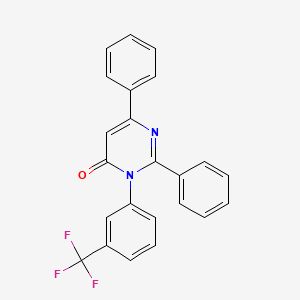

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- Two phenyl groups at positions 2 and 6.

- A trifluoromethyl group at position 3.

- A pyrimidinone core.

Synthesis

The synthesis of this compound has been achieved through various methodologies, including metal-free reactions that yield high purity and good yields. For instance, one study reported a synthesis method yielding 56% of the desired product with a melting point of approximately 205-206 °C .

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidines, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. Notably, compounds with similar structures have shown growth inhibition rates ranging from 75% to 84.1% at concentrations of 40 µg/mL . The IC50 values for these compounds are crucial in determining their potency against specific cancer types.

| Compound | Cell Line Tested | IC50 (µg/mL) | % Growth Inhibition |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | TBD |

| Other Pyrimidine Derivatives | Various | 40 - 50 | 75 - 84.1 |

Kinase Inhibition

In addition to anticancer properties, this compound has been evaluated for its kinase inhibitory activities. It demonstrated notable inhibition against several tyrosine kinases, which are critical in cell signaling pathways associated with cancer progression. For example, the compound exhibited inhibition rates of approximately 22.51% against CDK1/CyclinA2 and lower rates against other kinases like ALK and FGFR1 .

| Kinase Target | Inhibition Rate (%) |

|---|---|

| CDK1/CyclinA2 | 22.51 |

| ALK | 17.36 |

| FGFR1 | 11.82 |

| FAK | 10.52 |

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is significantly influenced by their structural components. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and overall bioactivity of the compound. Studies indicate that modifications on the phenyl rings can lead to variations in cytotoxicity and kinase inhibition profiles .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in preclinical models:

- Study on Gastric Cancer Cells : A recent study found that similar compounds exhibited significant cytotoxic effects on human gastric cancer cells, suggesting that structural modifications could lead to enhanced therapeutic effects .

- Selectivity Profiling : Another investigation focused on the selectivity of these compounds for various kinases, revealing that certain substitutions led to improved selectivity and reduced off-target effects .

Comparison with Similar Compounds

Research Findings and Gaps

- Structural Insights: X-ray crystallography of related pyrimidinones reveals planar heterocyclic cores with substituents influencing packing and hydrogen-bonding networks .

- Biological Data: Limited data exist for the target compound, though analogs with -CF₃ and aryl groups show moderate activity against plant pathogens (e.g., EC₅₀ = 10–50 μM) .

- Unresolved Questions : The impact of dual phenyl groups at C2/C6 on target binding (e.g., kinase inhibition) remains unexplored.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-diphenyl-3-(3-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step procedures starting from pyrimidinone precursors. Key steps include nucleophilic substitution at the pyrimidine core and Friedel-Crafts alkylation for aryl group incorporation. Optimization requires controlling temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling). For example, highlights the use of anhydrous sodium acetate and glacial acetic acid in cyclization reactions, with yields improved by refluxing for 2–3 hours . Purity is assessed via HPLC (>98%) and recrystallization from acetic acid/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Look for aromatic protons (δ 6.5–8.5 ppm) and trifluoromethyl group splitting patterns (e.g., δ 2.36–2.50 ppm for methyl groups in related structures) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1,680 cm⁻¹ and NH bends at ~1,585 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 403–414 in similar compounds) and fragmentation patterns validate the structure .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Standard assays include:

- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence-based substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 calculations .

- Solubility : Use shake-flask methods in PBS (pH 7.4) or simulated biological fluids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent purity, trace moisture, or catalyst loading. For example, reports 81% yield using anhydrous sodium acetate, while other studies note lower yields due to by-product formation. Systematic DOE (Design of Experiments) approaches, varying parameters like solvent (DMF vs. THF) or temperature (80°C vs. 120°C), can identify critical factors . LC-MS monitoring of intermediates helps pinpoint side reactions .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., hydroxyls) with acetyl or phosphate esters to enhance bioavailability .

- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict logP and metabolic hotspots .

Q. How can computational methods guide the optimization of this compound’s binding affinity for a target protein?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Glide for binding mode prediction with crystallographic protein structures (e.g., PDB 3K1) .

- MD Simulations : GROMACS for assessing ligand-protein stability over 100 ns trajectories .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., trifluoromethyl vs. methyl groups) .

Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Fragment-Based Screening : Test core modifications (e.g., pyrimidinone vs. thienopyrimidine) and substituent variations (phenyl vs. pyridyl) .

- 3D-QSAR : CoMFA or CoMSIA models using steric/electrostatic field descriptors .

- Parallel Synthesis : Use robotic liquid handlers to generate libraries of 50–100 analogs for high-throughput screening .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of structurally similar pyrimidinones?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-validated), incubation times (24–72 hr), and positive controls (e.g., doxorubicin) .

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like dosage or solvent .

- Orthogonal Validation : Confirm activity via dual-luciferase reporter assays or CRISPR-mediated target knockout .

Q. Why do some studies report poor aqueous solubility despite computational predictions of moderate logP values?

- Methodological Answer :

- Polymorph Screening : Use X-ray crystallography (e.g., CCDC 1893720) to identify stable crystalline forms with improved solubility .

- Surface Reactivity Studies : Analyze adsorption/desorption kinetics on silica or polymer surfaces using microspectroscopic imaging .

- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance dissolution .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Markers | Reference |

|---|---|---|

| 1H NMR | δ 7.89 (d, J=7.7 Hz, aromatic H) | |

| 13C NMR | δ 168.5 (C=O) | |

| IR | 1,683 cm⁻¹ (C=O stretch) | |

| HRMS | [M+H]+ 403.365 (C19H16F3N5O2) |

Table 2 : Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | ↑ Yield by 15% |

| Solvent | DMF | ↓ By-products |

| Catalyst | Pd(OAc)₂ (5 mol%) | ↑ Cross-coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.